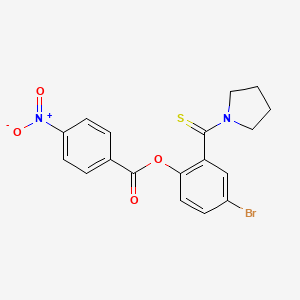![molecular formula C18H19ClN2O3 B4881703 N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4881703.png)
N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide, also known as Compound A, is a novel small molecule that has been the subject of extensive scientific research in recent years. This compound has been found to have a wide range of potential applications, particularly in the field of biomedicine.
科学研究应用
N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to have a wide range of potential applications in scientific research, particularly in the field of biomedicine. Some of the key areas of research where N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been investigated include cancer research, inflammation research, and neurodegenerative disease research.
作用机制
The mechanism of action of N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular signaling pathways. Specifically, N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to inhibit the activity of the enzyme IKKβ, which is involved in the activation of the transcription factor NF-κB. This inhibition of IKKβ activity leads to a reduction in the expression of pro-inflammatory cytokines, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects:
N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to have a number of biochemical and physiological effects, particularly in the context of inflammation. For example, N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. Additionally, N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to reduce the activity of certain immune cells, such as macrophages and dendritic cells.
实验室实验的优点和局限性
One of the key advantages of N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A for lab experiments is its specificity for the IKKβ enzyme. This specificity allows for more precise investigation of the role of this enzyme in cellular signaling pathways. Additionally, N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to be relatively non-toxic, which makes it a useful tool for in vitro and in vivo experiments. However, one limitation of N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research on N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A. One area of interest is the potential use of N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A in the treatment of cancer. Specifically, N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to inhibit the growth of certain cancer cell lines in vitro, and further research is needed to investigate its potential as an anti-cancer agent. Additionally, N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, further research is needed to investigate the potential side effects of N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A, particularly in the context of long-term use.
合成方法
The synthesis of N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A involves several steps, including the reaction of 4-chloro-3-methylphenol with sodium hydroxide to form the corresponding phenoxide salt. This is followed by the reaction of the phenoxide salt with 2-chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetyl chloride. The final step involves the reaction of 2-(4-chloro-3-methylphenoxy)acetyl chloride with N-(4-aminophenyl)propanamide to form N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide A.
属性
IUPAC Name |
N-[4-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-3-17(22)20-13-4-6-14(7-5-13)21-18(23)11-24-15-8-9-16(19)12(2)10-15/h4-10H,3,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEACNMDCPKBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(methylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4881632.png)
![1-benzyl-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B4881643.png)
![5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881645.png)
![4-(2-oxo-2H-chromen-3-yl)-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4881647.png)
![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4881651.png)
![ethyl 5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4881656.png)
![1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B4881662.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4881665.png)
![N,N-dibutyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4881670.png)

![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4881691.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B4881694.png)
![4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine](/img/structure/B4881707.png)